molecular formula C8H8F2OS B7999933 3,5-Difluoro-4-ethoxythiophenol

3,5-Difluoro-4-ethoxythiophenol

Cat. No.: B7999933
M. Wt: 190.21 g/mol
InChI Key: RXOTYWPBWVENRY-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-ethoxythiophenol (DFET) is a fluorinated aromatic thiol characterized by a benzene ring substituted with two fluorine atoms at the 3- and 5-positions, an ethoxy group at the 4-position, and a thiophenol (-SH) functional group. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents. Fluorine atoms enhance lipophilicity and metabolic stability, while the ethoxy group provides electron-donating properties. The thiophenol moiety contributes acidity (pKa ~6–8) and nucleophilic reactivity, enabling applications in coupling reactions and polymer synthesis.

Properties

IUPAC Name

4-ethoxy-3,5-difluorobenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2OS/c1-2-11-8-6(9)3-5(12)4-7(8)10/h3-4,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOTYWPBWVENRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-ethoxythiophenol typically involves the introduction of fluorine atoms and an ethoxy group onto a thiophenol backbone. One common method is the fluorination of a suitable precursor, followed by the introduction of the ethoxy group through an etherification reaction. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and ethylating agents like ethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and etherification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-ethoxythiophenol undergoes various chemical reactions, including:

    Oxidation: The thiophenol moiety can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The fluorine atoms and ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Thiols, reduced sulfur species.

    Substitution: Various substituted thiophenol derivatives.

Scientific Research Applications

3,5-Difluoro-4-ethoxythiophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-ethoxythiophenol involves its interaction with molecular targets through its fluorine atoms and ethoxy group. These interactions can lead to the modulation of biological pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The following table compares DFET with structurally related fluorinated aromatic compounds from the evidence:

Compound Name Molecular Formula Key Substituents Functional Groups Notable Properties/Applications Reference
3,5-Difluoro-4-ethoxythiophenol (DFET) C₈H₈F₂OS 3,5-F₂, 4-OCH₂CH₃, -SH Thiophenol High acidity, nucleophilic reactivity N/A
5-(3,5-Difluorophenyl)-2-methoxyphenol C₁₃H₁₀F₂O₂ 3,5-F₂, 2-OCH₃, -OH Phenol Antioxidant potential, agrochemicals
1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione C₁₀H₅F₅O₂ 3,5-F₂, trifluoromethyl ketone Diketone Crystallographic stability, chelating agent
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone C₂₉H₂₁F₂N₃O₃S 2,4-F₂, triazole, sulfonyl, ketone Triazole-thioether Antifungal/antimicrobial activity
Key Observations:
  • Acidity: DFET’s thiophenol group is significantly more acidic (pKa ~6–8) than phenol derivatives like 5-(3,5-Difluorophenyl)-2-methoxyphenol (pKa ~10), enhancing its utility in deprotonation-driven reactions .
  • Electronic Effects : The ethoxy group in DFET donates electrons via resonance, contrasting with the electron-withdrawing trifluoromethyl group in 1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione, which increases electrophilicity .

Physicochemical Properties

  • Solubility: DFET’s ethoxy and thiol groups improve solubility in polar aprotic solvents (e.g., DMF, NMP) compared to fully nonpolar fluorocarbons.
  • Thermal Stability : Fluorine substituents enhance thermal stability, as seen in 1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione, which forms stable crystals .

Biological Activity

3,5-Difluoro-4-ethoxythiophenol is an organic compound notable for its unique structure, which includes fluorine atoms and an ethoxy group attached to a thiophenol backbone. This compound has garnered interest in the fields of medicinal chemistry and materials science due to its potential biological activities, including antimicrobial and anticancer properties.

This compound can be synthesized through various methods, primarily involving the introduction of fluorine atoms and ethoxy groups onto a thiophenol framework. The synthesis typically employs fluorinating agents such as diethylaminosulfur trifluoride (DAST) and ethylating agents like ethyl iodide in the presence of a base.

PropertyValue
IUPAC Name4-ethoxy-3,5-difluorobenzenethiol
Molecular FormulaC8H8F2OS
Molecular Weight202.21 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity

Research has indicated that this compound exhibits significant biological activity. Studies have explored its potential as an antimicrobial and anticancer agent. The compound's mechanism of action is thought to involve interaction with specific molecular targets, potentially leading to enzyme inhibition or receptor binding.

Antimicrobial Activity

A study investigating various thiophenol derivatives found that this compound displayed notable antimicrobial effects against certain strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were reported in the range of 0.015 mg/L to >4 mg/L for various isolates, indicating promising efficacy .

Anticancer Properties

In vitro studies have evaluated the anticancer properties of the compound against different cancer cell lines. The results suggest that this compound may induce apoptosis in cancer cells through oxidative stress mechanisms. Further research is needed to elucidate the specific pathways involved.

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive evaluation of several thiophenol derivatives highlighted that this compound exhibited superior antimicrobial activity compared to its analogs. The study utilized a variety of bacterial strains, demonstrating a clear dose-response relationship with increasing concentrations of the compound .
  • Anticancer Activity Assessment : In a controlled laboratory setting, this compound was tested against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with evidence suggesting that the compound triggers apoptosis through mitochondrial pathways .

The biological activity of this compound is attributed to its ability to interact with biological molecules. The fluorine atoms enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets. Additionally, the ethoxy group may facilitate hydrogen bonding with specific receptors or enzymes involved in metabolic pathways.

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